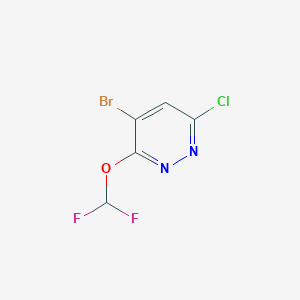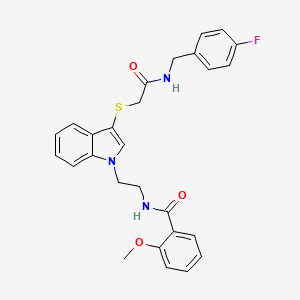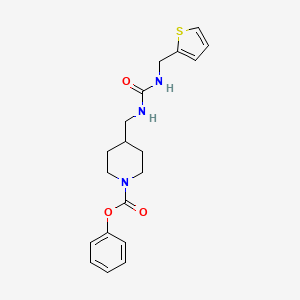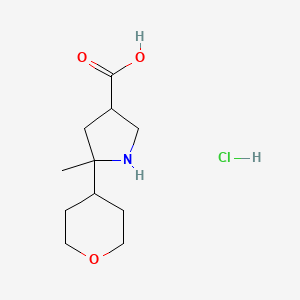
4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Pyridazine derivatives, including those similar to 4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine, are synthesized through multiple steps, starting from key intermediates like ethyl 2-(3-trifluoromethylphenyl)acetate. These compounds undergo several reactions, including Suzuki cross-coupling, to introduce various substituents, enhancing their utility in applications like herbicidal activities (Xu et al., 2008), (Xu et al., 2012).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by their heterocyclic core, which can be modified to produce a wide range of compounds with varying properties. Structural analysis, including Density Functional Theory (DFT) calculations and X-ray diffraction, provides insights into the geometry, electronic structure, and intermolecular interactions of these compounds (Sallam et al., 2021).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including cycloadditions and substitutions, which allow for the introduction of different functional groups. These reactions are essential for the synthesis of compounds with desired biological or physical properties. For instance, the Lewis acid-mediated inverse electron demand Diels-Alder reaction is used to synthesize functionalized pyridazines (Schnell et al., 2021).
Physical Properties Analysis
The physical properties of pyridazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are crucial for their application in various fields, including pharmaceuticals and materials science. For example, compounds containing pyridazine rings can exhibit good solubility in polar aprotic solvents and form tough films with significant tensile strength (Zhang et al., 2013).
Chemical Properties Analysis
The chemical properties of pyridazine derivatives, such as reactivity towards nucleophiles and electrophiles, are central to their applications in synthesis and drug design. Their ability to undergo regioselective reactions makes them valuable intermediates in the synthesis of complex organic molecules (E. Sotelo & E. Raviña, 2002).
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of Pharmacologically Active Derivatives
4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine serves as a precursor in the efficient and regioselective synthesis of pharmacologically relevant pyridazine derivatives through palladium-catalyzed arylation. Such derivatives have been identified as promising candidates in drug discovery due to their versatile pharmacological properties. This synthesis approach highlights the utility of chloropyridazines as masking groups for carbonyl moieties in cross-coupling reactions, thus broadening the scope of accessible pharmacologically active compounds (Sotelo & Raviña, 2002).
Novel Scaffolds in Medicinal Chemistry
The compound is instrumental in the facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, which are recognized as valuable but underexplored scaffolds in medicinal chemistry. This synthesis leverages the unreactive nature of the pyridazine 3-amino group, eliminating the need for additional protecting groups and thereby simplifying the synthetic route to access these novel scaffolds (Wlochal & Bailey, 2015).
Herbicidal and Agricultural Applications
Research has also explored the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, showcasing the compound's potential in developing new herbicides. Some of these derivatives exhibit high herbicidal activities, comparable or superior to commercial bleaching herbicides, against dicotyledonous plants at low application rates. This demonstrates the compound's role in the advancement of agricultural chemistry and its potential to contribute to the development of more efficient and environmentally friendly herbicidal agents (Xu et al., 2008).
Advanced Material Synthesis
The compound also finds application in the synthesis of complex materials, such as the creation of new boron trifluoride-mediated cycloadducts for potential use in medicinal chemistry and crop protection. The selective preparation of 3-bromo-pyridazines showcases innovative approaches to generating functionalized pyridazines, which can serve as key intermediates in the synthesis of a wide array of compounds with diverse biological activities (Schnell et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-6-chloro-3-(difluoromethoxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClF2N2O/c6-2-1-3(7)10-11-4(2)12-5(8)9/h1,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNFSNHNRZTVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)
![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)
![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)
![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)
![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)

![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)


![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)
